molecular formula C18H17Cl2N3O2 B2429195 4-[3-(2,4-Dichlorophenyl)propanoyl]-1-(pyridin-2-yl)piperazin-2-one CAS No. 2320415-56-1

4-[3-(2,4-Dichlorophenyl)propanoyl]-1-(pyridin-2-yl)piperazin-2-one

Cat. No.: B2429195
CAS No.: 2320415-56-1
M. Wt: 378.25
InChI Key: RQTNCSURCCELEJ-UHFFFAOYSA-N
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Description

4-[3-(2,4-Dichlorophenyl)propanoyl]-1-(pyridin-2-yl)piperazin-2-one is a synthetic organic compound with the molecular formula C13H14Cl2N2O2 It is characterized by the presence of a dichlorophenyl group, a pyridinyl group, and a piperazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2,4-Dichlorophenyl)propanoyl]-1-(pyridin-2-yl)piperazin-2-one typically involves the following steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorobenzene, undergoes a Friedel-Crafts acylation reaction with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-(2,4-dichlorophenyl)propanoyl chloride.

    Coupling with Piperazine: The intermediate is then reacted with 1-pyridin-2-ylpiperazine under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of solvents and catalysts to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2,4-Dichlorophenyl)propanoyl]-1-(pyridin-2-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[3-(2,4-Dichlorophenyl)propanoyl]-1-(pyridin-2-yl)piperazin-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 4-[3-(2,4-Dichlorophenyl)propanoyl]-1-(pyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Propanil: N-(3,4-Dichlorophenyl)propanamide, a widely used herbicide with a similar dichlorophenyl group.

    Chlorpropham: Isopropyl N-(3-chlorophenyl)carbamate, another herbicide with structural similarities.

Uniqueness

4-[3-(2,4-Dichlorophenyl)propanoyl]-1-(pyridin-2-yl)piperazin-2-one is unique due to its combination of a dichlorophenyl group with a pyridinyl-piperazinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[3-(2,4-dichlorophenyl)propanoyl]-1-pyridin-2-ylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O2/c19-14-6-4-13(15(20)11-14)5-7-17(24)22-9-10-23(18(25)12-22)16-3-1-2-8-21-16/h1-4,6,8,11H,5,7,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTNCSURCCELEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)CCC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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